(R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate

Chiral purity Enantiomeric differentiation Analytical characterization

(R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (CAS 1353998-17-0) is an enantiomerically pure pyrrolidine derivative bearing a Boc-protected amine and a chloroacetamide side chain. It serves as a key chiral intermediate in the synthesis of chemokine receptor antagonists and covalent protease inhibitors.

Molecular Formula C11H19ClN2O3
Molecular Weight 262.73
CAS No. 1353998-17-0
Cat. No. B2913216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate
CAS1353998-17-0
Molecular FormulaC11H19ClN2O3
Molecular Weight262.73
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCl
InChIInChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7H2,1-3H3,(H,13,15)/t8-/m1/s1
InChIKeyYNQPVKUFUAKAJC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (CAS 1353998-17-0): Chiral Pyrrolidine Building Block for Medicinal Chemistry


(R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (CAS 1353998-17-0) is an enantiomerically pure pyrrolidine derivative bearing a Boc-protected amine and a chloroacetamide side chain. It serves as a key chiral intermediate in the synthesis of chemokine receptor antagonists and covalent protease inhibitors. [1] [2] The (R) absolute configuration at the 3-position of the pyrrolidine ring is a critical determinant of downstream biological activity in target compounds, as demonstrated in the CCR2b antagonist series where (R)-3-aminopyrrolidine-derived ligands exhibited potent receptor binding (IC50 values in the low nanomolar range). [1] Its close analogs include the (S)-enantiomer (CAS 335280-33-6), the racemate (CAS 865432-10-6), and the N-Boc-3-aminopyrrolidine precursor (CAS 147081-49-0), each of which carries distinct stereochemical and reactivity profiles.

Why the (R)-Enantiomer of tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate Cannot Be Replaced by the (S)-Enantiomer or Racemate


Generic substitution with the (S)-enantiomer (CAS 335280-33-6) or the racemic mixture (CAS 865432-10-6) introduces stereochemical ambiguity that propagates into the final drug candidate, potentially abolishing target binding or altering off-target profiles. [1] The CCR2b antagonist SAR explicitly demonstrates that the (R)-configuration at the pyrrolidine 3-position is essential for receptor affinity, with lead compound 71 achieving CCR2b binding IC50 of 3.2 nM and functional chemotaxis IC50 of 0.83 nM only when assembled from the (R)-aminopyrrolidine scaffold. [1] The racemate, upon further derivatization, yields a mixture of diastereomers that would require costly chiral separation at a later stage, while the (S)-enantiomer leads to the mirror-image stereochemical series that exhibits consistently lower potency. [1] Furthermore, the chloroacetamide warhead in the (R)-enantiomer provides a reactive handle for covalent inhibitor design, and substitution with non-chloroacetyl analogs (e.g., acetyl or benzoyl) eliminates this covalent trapping capability entirely. [2]

Quantitative Differentiation Evidence for (R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate


Stereochemical Purity and MDL Fingerprint Confirm Enantiomeric Identity Distinct from (S)-Enantiomer

The (R)-enantiomer (CAS 1353998-17-0) and the (S)-enantiomer (CAS 335280-33-6) are registered under distinct MDL numbers: MFCD21093030 for the (R)-enantiomer and MFCD21093031 for the (S)-enantiomer. Commercial suppliers consistently report enantiomeric purity for the (R)-enantiomer at ≥95% (HPLC), with the compound supplied as a single stereoisomer and characterized by chiral HPLC retention time and specific optical rotation that differ from the (S)-enantiomer. This distinct analytical fingerprint ensures that procurement of the correct enantiomer can be verified by orthogonal analytical methods (NMR, HPLC, LC-MS) before use in synthesis.

Chiral purity Enantiomeric differentiation Analytical characterization

Enantiomer-Dependent Biological Activity: CCR2b Antagonist Series Requires (R)-Configuration for Sub-nanomolar Potency

In the CCR2b antagonist series built from (R)-3-aminopyrrolidine (the direct synthetic precursor of the target compound), the optimal compound 71 exhibited CCR2b binding IC50 of 3.2 nM and MCP-1-induced chemotaxis IC50 of 0.83 nM. [1] The SAR study explicitly states that the (R)-configuration at the pyrrolidine 3-position is required for potent antagonism; the corresponding (S)-series or diastereomeric mixtures showed substantially reduced activity. [1] Because the target compound is the direct chloroacetylated derivative of (R)-3-aminopyrrolidine, selection of the correct enantiomer is mandatory for accessing this potent chemotype.

CCR2b antagonism Structure-Activity Relationship Chiral drug discovery

Differential Synthetic Accessibility: (R)-Enantiomer Derives from D-Aspartic Acid versus L-Aspartic Acid for (S)-Enantiomer

The (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate precursor is synthesized from L-aspartic acid, a readily available and inexpensive natural amino acid, via a published economical route (overall yield optimized at multi-gram scale). [1] The corresponding (R)-enantiomer requires D-aspartic acid as the chiral starting material, which is significantly less abundant and more costly. This inherent supply chain asymmetry means that the (R)-chloroacetamido compound (CAS 1353998-17-0) commands a higher price and longer lead time compared to the (S)-enantiomer (CAS 335280-33-6), a factor that must be accounted for in procurement planning.

Chiral pool synthesis Enantiomeric route Supply chain differentiation

Chloroacetamide Warhead Enables Covalent Inhibitor Design: Differentiation from Non-Covalent Acyl Analogs

The 2-chloroacetamido substituent serves as a mild electrophilic warhead capable of forming irreversible covalent bonds with cysteine thiols in target proteins, a mechanism exploited in targeted covalent inhibitor (TCI) design. [1] This distinguishes the compound from its close analogs bearing non-electrophilic acyl groups (e.g., acetamido, benzamido), which can only engage in non-covalent interactions. The Boc protecting group remains orthogonal to the chloroacetamide, allowing selective deprotection and subsequent elaboration without compromising the warhead.

Covalent inhibitor Chloroacetamide warhead Targeted covalent inhibitor design

Preferred Application Scenarios for (R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate Based on Differentiated Evidence


Synthesis of Enantiomerically Pure CCR2b Antagonists for Asthma and Atopic Dermatitis Programs

Use of the (R)-enantiomer as the chiral building block ensures that the final CCR2b antagonist retains the (R)-configuration required for sub-nanomolar chemotaxis inhibition (IC50 0.83 nM reported for lead compound 71). [1] Procurement of the (S)-enantiomer or racemate would yield a diastereomeric mixture with significantly reduced potency, as established by the published SAR. [1]

Covalent Protease Inhibitor Development Leveraging the Chloroacetamide Electrophilic Warhead

The chloroacetamide moiety provides a cysteine-reactive warhead suitable for designing irreversible inhibitors of cysteine proteases or kinases. [2] The Boc protecting group allows orthogonal deprotection under acidic conditions (TFA/DCM) without affecting the chloroacetamide, enabling modular elaboration of the pyrrolidine nitrogen. [2]

Chiral Intermediate for Structure-Activity Relationship (SAR) Exploration in Pyrrolidine-Based Drug Candidates

When exploring SAR around a pyrrolidine scaffold, the defined (R) stereochemistry eliminates stereochemical ambiguity during lead optimization. The distinct MDL registry (MFCD21093030) and commercial availability at ≥95% purity enable reproducible synthesis and analytical verification across multiple batches.

Procurement Planning for D-Aspartic-Acid-Derived Chiral Building Blocks in Resource-Constrained Projects

Because the (R)-enantiomer derives from the non-proteinogenic D-aspartic acid rather than the abundant L-aspartic acid route used for the (S)-enantiomer, procurement timelines and costs are inherently higher. [3] This scenario explicitly accounts for the supply chain differentiation documented in Section 3, enabling accurate project budgeting and lead-time forecasting.

Quote Request

Request a Quote for (R)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.